(2-Amino-4-methylphenyl)diethylamine
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Overview
Description
(2-Amino-4-methylphenyl)diethylamine, also known as 2-amino-4-methyl-N,N-diethylaniline or 4-methyl-2-diethylaminoaniline, is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to target the amino acid transporter asct2 (slc1a5) . This transporter plays a crucial role in the transport of glutamine, a critical amino acid for various cellular functions.
Mode of Action
If it indeed targets ASCT2, it might interact with the transporter, potentially inhibiting the uptake of glutamine . This could lead to changes in cellular metabolism and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Amino-4-methylphenyl)diethylamine . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methylphenyl)diethylamine typically involves the alkylation of 2-amino-4-methylphenol with diethylamine. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-methylphenyl)diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, such as alkylation and acylation, are common for this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Scientific Research Applications
(2-Amino-4-methylphenyl)diethylamine is utilized in various scientific research fields, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylphenol
- 4-Methyl-2-diethylaminoaniline
- 2-Amino-4-methyl-N,N-diethylaniline
Uniqueness
(2-Amino-4-methylphenyl)diethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-N,1-N-diethyl-4-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-13(5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBGZOIAEQTWCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589746 |
Source
|
Record name | N~1~,N~1~-Diethyl-4-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946761-64-4 |
Source
|
Record name | N~1~,N~1~-Diethyl-4-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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